
Tributyl(vinyl)tin
Overview
Description
Preparation Methods
Tributyl(vinyl)tin can be synthesized through several methods:
Reaction of Vinylmagnesium Bromide with Tributyltin Chloride: This method involves the reaction of vinylmagnesium bromide with tributyltin chloride.
Hydrostannylation of Acetylene with Tributyltin Hydride: This laboratory synthesis method involves the hydrostannylation of acetylene using tributyltin hydride.
Chemical Reactions Analysis
Tributyl(vinyl)tin undergoes various types of chemical reactions:
Palladium-Catalyzed Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with vinyl triflates to form α,β-unsaturated ketones.
Radical Reactions: Organotin hydrides, including tributyl(vinyl)stannane, are good radical reducing agents due to the weak, nonionic bond between tin and hydrogen.
Scientific Research Applications
Chemical Synthesis
Palladium-Catalyzed Reactions
Tributyl(vinyl)tin serves as a vinyl nucleophile in palladium-catalyzed cross-coupling reactions, notably the Stille coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling vinyl stannanes with organic halides, which is crucial for synthesizing complex organic molecules.
Thin Film Deposition
This compound has been explored for its potential in thin film deposition processes. Its ability to form stable films makes it suitable for applications in electronics and coatings.
Environmental and Toxicological Studies
Toxicity and Environmental Impact
Research indicates that this compound can exhibit endocrine-disrupting properties, raising concerns about its environmental persistence and potential bioaccumulation. Studies have documented its effects on aquatic organisms, highlighting the need for careful handling and regulation.
Case Study: Toxicity Assessment
A study assessing the toxicity of organotin compounds found that this compound demonstrated significant reproductive and developmental toxicity in aquatic species. This underscores the importance of understanding the environmental implications of using organotin compounds in various applications.
Industrial Applications
Use in PVC Stabilizers
Historically, organotin compounds like this compound have been used as stabilizers in polyvinyl chloride (PVC). However, due to regulatory concerns regarding toxicity, their use has been restricted in many consumer products.
Mechanism of Action
The mechanism of action of tributyl(vinyl)stannane in palladium-catalyzed cross-coupling reactions involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with a halide or pseudohalide to form a palladium complex.
Transmetalation: The organotin reagent (tributyl(vinyl)stannane) undergoes transmetalation with the palladium complex.
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
Tributyl(vinyl)tin can be compared with other organotin compounds:
Tributyltin Hydride: Similar to tributyl(vinyl)stannane, tributyltin hydride is used in radical reactions but is more commonly employed in reduction reactions.
Tributyl(1-ethoxyvinyl)tin: This compound undergoes similar Stille coupling reactions but acts as an acetyl anion equivalent.
Vinyltributylstannane: Another similar compound used in palladium-catalyzed cross-coupling reactions.
This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research.
Biological Activity
Tributyl(vinyl)tin (TBT-vinyl), a member of the organotin compound family, has garnered attention due to its multifaceted biological activities, particularly in organic synthesis and its potential toxicological effects. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and associated toxicity.
Overview of this compound
- Chemical Formula : C₁₄H₃₀Sn
- Molecular Weight : 317.1 g/mol
- Appearance : Clear, colorless to pale yellow liquid
- CAS Number : 7486-35-3
TBT-vinyl is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed reactions such as the Stille coupling reaction, where it acts as a vinyl nucleophile.
Biochemical Pathways
The primary biochemical pathway affected by TBT-vinyl involves the Stille coupling reaction. This pathway is crucial for synthesizing conjugated polymers and other biologically active compounds.
Toxicological Effects
While TBT-vinyl is valuable in organic synthesis, it poses significant health risks. Studies indicate that organotin compounds can exhibit endocrine-disrupting properties and may lead to reproductive and developmental toxicity in aquatic organisms and mammals. The following table summarizes the key toxicological findings associated with TBT-vinyl:
Effect | Description |
---|---|
Endocrine Disruption | Evidence suggests potential disruption of hormonal functions in organisms |
Reproductive Toxicity | Associated with adverse effects on reproductive systems in mammals |
Developmental Toxicity | Can cause developmental issues in aquatic life |
Immunotoxicity | Exhibits immunosuppressive effects |
Carcinogenic Potential | Classified as potentially carcinogenic by various regulatory agencies |
Applications in Research
TBT-vinyl is widely utilized in various fields of research:
- Organic Synthesis : It serves as a precursor for vinyl anions in complex organic synthesis.
- Material Science : Employed in creating polymers and advanced materials with specific properties.
- Biological Research : Used to synthesize biologically active compounds and pharmaceuticals.
Case Studies
- Synthesis of Conjugated Polymers : TBT-vinyl has been effectively used to synthesize poly(1,4-phenylene-vinylenes) (PPVs). In one study, TBT-vinyl was reacted with dialkoxy and dialkyl substituted 1,4-dihalobenzenes using a palladium catalyst to introduce multiple vinyl groups efficiently .
- Toxicological Assessment : Research has demonstrated that exposure to TBT-vinyl can lead to significant reproductive toxicity in aquatic organisms. For instance, studies have shown that exposure levels leading to endocrine disruption are concerning for both environmental health and human safety .
Properties
IUPAC Name |
tributyl(ethenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRFOJWQSSRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225836 | |
Record name | Ethynyltributylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-35-3 | |
Record name | Tributylvinyltin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7486-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynyltributylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynyltributylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylvinylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tributyl(vinyl)tin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FA6XM467X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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